molecular formula C9H8N2O2 B1462985 5-methyl-1H-indazole-7-carboxylic acid CAS No. 1240527-19-8

5-methyl-1H-indazole-7-carboxylic acid

Cat. No.: B1462985
CAS No.: 1240527-19-8
M. Wt: 176.17 g/mol
InChI Key: RTGNGCCXNDWWRO-UHFFFAOYSA-N
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Description

5-methyl-1H-indazole-7-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a derivative of indazole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of interest in recent years . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused benzene and pyrazole ring, with a methyl group attached to the 5th carbon and a carboxylic acid group attached to the 7th carbon of the indazole ring .


Chemical Reactions Analysis

Indazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : Research has demonstrated the synthesis of various derivatives of 1H-indazole carboxylates, including those with substitutions at the 5 position. These derivatives show potential in pharmacology and chemistry due to their diverse functional applications (Bistocchi et al., 1981).

  • Synthetic Cannabinoid Metabolism : 5-Methyl-1H-indazole-7-carboxylic acid derivatives have been studied in the context of synthetic cannabinoids. These studies focus on understanding the metabolism of these compounds, which is crucial for drug development and toxicology (Wohlfarth et al., 2015).

Anti-Inflammatory and Antiproliferative Properties

  • Anti-Inflammatory Activity : Certain derivatives of this compound exhibit significant anti-inflammatory properties. These findings are important for the development of new anti-inflammatory medications (Nagakura et al., 1979).

  • Anticancer Research : Some studies have explored the antiproliferative effects of 1H-indazole derivatives on cancer cell lines. This research contributes to the ongoing search for effective cancer therapies (Molinari et al., 2015).

Environmental and Material Science Applications

  • Carbon Dioxide Sorption : The use of 1H-indazole-5-carboxylic acid in the synthesis of porous coordination polymers demonstrates potential applications in gas sorption, particularly for carbon dioxide. This research is relevant to environmental science and material engineering (Hawes et al., 2012).

  • Photochemistry Studies : The photochemical properties of indazoles, including 1H-indazoles, have been studied in acidic solutions. These findings are significant for understanding the chemical behavior of these compounds under various conditions (Georgarakis et al., 1979).

Future Directions

Indazole-containing compounds, including 5-methyl-1H-indazole-7-carboxylic acid, have shown a wide variety of medicinal applications . Therefore, future research could focus on exploring its potential uses in medicine, as well as developing more efficient synthesis methods .

Biochemical Analysis

Biochemical Properties

5-Methyl-1H-indazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis . In particular, this compound has shown potential in inhibiting the proliferation of colon and melanoma cell lines, highlighting its therapeutic potential in oncology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with COX-2 results in the inhibition of prostaglandin synthesis, reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes are essential for regulating the compound’s bioavailability and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of this compound within subcellular structures is critical for its function and therapeutic potential.

Properties

IUPAC Name

5-methyl-1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6-4-10-11-8(6)7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGNGCCXNDWWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-19-8
Record name 5-methyl-1H-indazole-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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